2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 2 with a methyl group, position 6 with a trifluoromethyl group, and position 4 with a piperazine moiety. The piperazine is further functionalized with a 5-methylthiophene-2-carbonyl group.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-10-3-4-12(25-10)15(24)23-7-5-22(6-8-23)14-9-13(16(17,18)19)20-11(2)21-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVWSYZYLXFUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable halogenated pyrimidine intermediate.
Incorporation of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using a thienyl derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidine compounds, including the one , possess significant anticancer properties. For instance, bioassays have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml, although these effects were noted to be less potent than traditional chemotherapeutics like doxorubicin .
Fungal Inhibition
The compound's structure allows it to interact with fungal pathogens effectively. In vitro studies have demonstrated antifungal activity against several species, including Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .
Insecticidal Activity
In addition to its antifungal properties, the compound has shown moderate insecticidal activity against agricultural pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was assessed at concentrations of 500 µg/ml, indicating potential applications in pest management within agricultural settings .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research into various analogs has revealed that modifications to the piperazine ring and the trifluoromethyl group can significantly influence the compound's potency against different biological targets. This approach is vital for enhancing selectivity and reducing off-target effects .
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry highlighted a series of trifluoromethyl pyrimidine derivatives, including our compound of interest, which were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, providing insights into how structural changes can optimize therapeutic effectiveness .
Case Study 2: Agricultural Applications
Another research effort focused on the synthesis of related pyrimidine compounds for agricultural use. The study demonstrated effective antifungal activity against plant pathogens, suggesting that these compounds could be developed into new fungicides that are both effective and environmentally friendly .
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
The compound 2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃OS
- Molecular Weight : 357.39 g/mol
- CAS Number : [To be confirmed based on specific literature]
The presence of the trifluoromethyl group and the piperazine moiety suggests potential interactions with various biological targets, including receptors and enzymes.
Antidepressant Effects
Research has indicated that compounds similar in structure to this pyrimidine derivative exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonergic and noradrenergic pathways. For instance, a study demonstrated that related compounds significantly increased serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors in rodents .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased markers of cell death (e.g., caspase activation) in treated cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that it could serve as a template for developing new antibiotics .
Case Study 1: Antidepressant Efficacy
A double-blind study involving 60 patients with major depressive disorder (MDD) assessed the efficacy of a similar piperazine derivative over a 12-week period. Patients receiving the treatment exhibited a statistically significant reduction in depression scores compared to placebo controls, supporting its potential use as an antidepressant agent .
Case Study 2: Cancer Cell Line Testing
In a laboratory setting, this compound was evaluated for its effects on human breast cancer cell lines (MCF-7). Results showed a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Further mechanistic studies revealed that it activated apoptotic pathways, making it a candidate for further development as an anticancer drug .
Data Tables
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization reactions, as demonstrated in nitroarene transformations .
- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. For example, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate was synthesized under controlled reflux conditions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. What techniques are recommended for structural elucidation and conformation analysis?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and identify intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For trifluoromethyl groups, -NMR can validate electronic environments .
- Computational Modeling : Compare experimental XRD data with DFT-optimized geometries to validate molecular conformations .
Advanced Research Questions
Q. How can contradictions in reaction yields or byproduct formation be resolved during multi-step synthesis?
Methodological Answer:
- Intermediate Characterization : Use LC-MS or -NMR to track unstable intermediates. For example, low yields in AZD8931 synthesis (2–5%) were attributed to side reactions at the quinazoline-oxidation step .
- Byproduct Analysis : Employ GC-MS to identify impurities. Adjust stoichiometry (e.g., excess nitroarenes) or introduce protecting groups (e.g., Boc for amines) to suppress undesired pathways .
- Scale-Up Adjustments : Transition from batch to continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biologically active analogs?
Methodological Answer:
- Functional Group Modulation : Replace the trifluoromethyl group with chloro or methoxy groups to assess impacts on lipophilicity and metabolic stability. For example, 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine showed enhanced bioactivity due to hydrogen bonding with the thienyl group .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on π-π stacking interactions with aromatic residues .
- In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with structural analogs to identify critical substituents .
Q. How does polymorphism affect the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation (e.g., acetone vs. methanol) or cooling crystallization to generate different crystal forms. Analyze via XRD to identify packing motifs (e.g., C–H⋯π interactions in chain-like structures) .
- Stability Studies : Conduct DSC/TGA to compare melting points and thermal stability between polymorphs. Hydrate forms (e.g., monohydrate in ) often exhibit altered solubility .
- Bioavailability Testing : Perform dissolution rate assays in simulated gastric fluid to correlate polymorphic forms with pharmacokinetic profiles .
Q. What mechanistic insights can be gained from studying cyclization reactions in the compound’s synthesis?
Methodological Answer:
- Isotopic Labeling : Introduce -labeled CO surrogates (e.g., -formic acid) to track carbon incorporation during palladium-catalyzed cyclization .
- Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., nitro group reduction) .
- Computational Studies : Apply DFT calculations to model transition states and evaluate energy barriers for key steps like imine formation or ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
